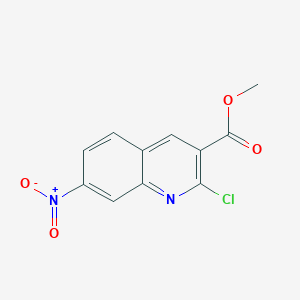
Methyl 2-chloro-7-nitroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H7ClN2O4, is characterized by the presence of a chloro group at the second position, a nitro group at the seventh position, and a carboxylate ester at the third position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-nitroquinoline-3-carboxylate typically involves the nitration of 2-chloroquinoline-3-carboxylate followed by esterification. One common method is as follows:
Nitration: 2-chloroquinoline-3-carboxylate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to introduce the nitro group at the seventh position.
Esterification: The resulting 2-chloro-7-nitroquinoline-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration equipment to ensure uniform mixing and temperature control.
Large-Scale Esterification: Utilizing industrial reactors for the esterification process, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-7-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-7-nitroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-7-nitroquinoline-3-carboxylate depends on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroquinoline-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitroquinoline-3-carboxylate: Lacks the chloro group, affecting its nucleophilic substitution reactions.
Methyl 2-chloroquinoline-3-carboxylate: Lacks the nitro group, altering its biological activity.
Uniqueness
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C11H7ClN2O4 |
|---|---|
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
methyl 2-chloro-7-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8-4-6-2-3-7(14(16)17)5-9(6)13-10(8)12/h2-5H,1H3 |
InChI-Schlüssel |
XAYWHBYDSSHMFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


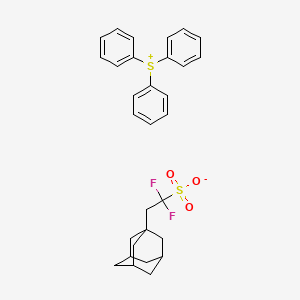

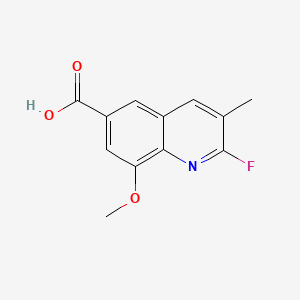
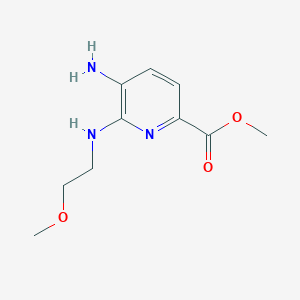
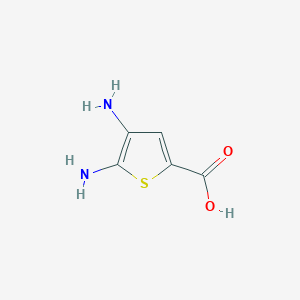
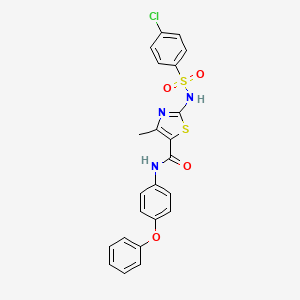
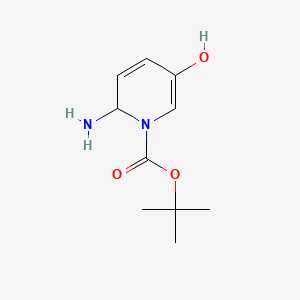




![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)


